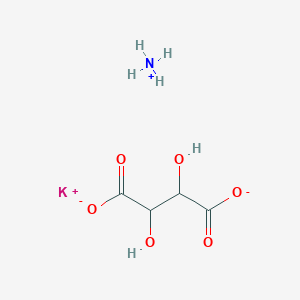

Ammonium potassium tartrate

Description

Ammonium potassium tartrate (C₄H₁₂KNO₆) is a double salt derived from tartaric acid, combining ammonium and potassium ions. It is widely used in analytical chemistry, pharmaceuticals, and biotechnology due to its solubility and stability in aqueous solutions. For example, it serves as a chiral resolving agent in crystallography and a nitrogen source in microbial culture media . Its role in forming antimony-molybdate complexes for phosphorus detection highlights its importance in environmental and biochemical assays .

Properties

IUPAC Name |

azanium;potassium;2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.K.H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H3/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJZPUFVOCGQIP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8KNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114-14-3 | |

| Record name | Ammonium potassium tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium potassium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium potassium tartrate can be synthesized through the reaction of tartaric acid with ammonium hydroxide and potassium hydroxide. The reaction typically occurs in an aqueous solution, where tartaric acid is neutralized by the bases to form the tartrate salt.

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled mixing of tartaric acid with ammonium and potassium hydroxides under specific temperature and pH conditions. The resulting solution is then crystallized to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ammonium potassium tartrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce different products depending on the oxidizing agent used.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: It can participate in substitution reactions where one of its ions is replaced by another ion.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents like sodium borohydride can be used, although such reactions are less frequent.

Substitution Reactions: These reactions often involve other salts or acids that can replace the ammonium or potassium ions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can produce carbon dioxide and water, while substitution reactions can yield different tartrate salts.

Scientific Research Applications

Ammonium potassium tartrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various analytical techniques, including titrations and colorimetric analyses.

Biology: The compound is used in biochemical assays and as a stabilizing agent in enzyme reactions.

Industry: this compound is used in the manufacturing of certain pharmaceuticals and as a component in some cleaning agents.

Mechanism of Action

The mechanism by which ammonium potassium tartrate exerts its effects involves its ability to chelate metal ions and participate in redox reactions. The tartrate ion can form stable complexes with metal ions, which is useful in various analytical and industrial processes. Additionally, the compound’s redox properties allow it to act as an intermediate in oxidation-reduction reactions.

Comparison with Similar Compounds

Structural and Chemical Properties

Key Differences :

- This compound’s dual cation composition enhances its solubility and versatility compared to monosodium or monopotassium tartrates .

- Antimony potassium tartrate’s inclusion of Sb(III) confers toxicity and medicinal activity, unlike non-metallic tartrates .

Analytical Chemistry

- Phosphorus Detection : this compound is part of the ascorbic acid-molybdate reagent, forming blue phosphomolybdate complexes for spectrophotometric analysis . In contrast, potassium sodium tartrate is used in Nelson’s reagent for reducing sugar quantification .

- Calcium Phosphate Interference : Potassium tartrate inhibits calcium phosphate precipitation in molybdate reactions, whereas ammonium tartrate requires magnesium sulfate to avoid interference .

Performance Metrics

Table 1: Diuretic Activity Relative to Urea

| Compound | Diuretic Activity (Relative to Urea) |

|---|---|

| Bismuth Potassium Tartrate | 219 |

| Theophylline | 115 |

| Ammonium Chloride | 2.7 |

| Potassium Nitrate | 3.9 |

Source: Lipschitz et al. (1943)

Table 2: Radiation Sensitivity in EPR Dosimetry

| Compound | Sensitivity (Relative) |

|---|---|

| Ammonium Tartrate | Highest |

| Potassium Tartrate Hemihydrate | Moderate |

Source: Bal et al. (2014); Nor et al. (2016)

Table 3: DNRA Ammonium Production Efficiency

| Carbon Source | Optimal Concentration (mmol/L) | Ammonium Production Rate (%) |

|---|---|---|

| Sodium Potassium Tartrate | 30 | 30.7 |

| Sodium Succinate | 20 | 29.9 |

| Trisodium Citrate | 20 | 27.0 |

Stability and Reactivity

- Cross-Resistance : Cells resistant to cisplatin show cross-resistance to antimony potassium tartrate (3–7×) and arsenite due to shared accumulation defects .

Q & A

Q. What are the optimal laboratory conditions for synthesizing ammonium potassium tartrate?

this compound is synthesized via a solid-liquid phase reaction. A molar ratio of 1.05:2.0 (antimony trioxide to potassium bitartrate) in water, heated to 90°C for 4.5 hours under reflux, yields 86.8% product. Crystallization occurs as white, triangular crystals with solubility increasing from 83 g/L (0°C) to 333 g/L (100°C). Characterization via X-ray diffraction confirms a monoclinic crystal structure (a = 0.8250 nm, b = 1.6046 nm, c = 1.7736 nm, β = 96.65°) .

Q. How does this compound function in the ascorbic acid method for phosphate determination?

It reacts with ammonium molybdate in acidic media to form an antimony-phospho-molybdate complex, which is reduced by ascorbic acid to a blue-colored complex. Critical parameters include reagent concentrations (8 g/L ammonium molybdate, 0.2 g/L antimony potassium tartrate) and reaction temperature (95°C). The method is effective for phosphorus detection in the 0.01–1.2 mg/L range .

Q. How can this compound be distinguished from potassium or sodium tartrate salts in qualitative analysis?

Ignition tests differentiate these salts: ammonium salts leave carbon residue without effervescing in HCl, while potassium salts produce effervescence. Sodium cobaltinitrite forms a yellow precipitate with potassium but not ammonium. Nessler’s reagent detects trace ammonium via brown precipitate formation .

Advanced Research Questions

Q. What mechanisms explain cross-resistance between cisplatin, antimony potassium tartrate, and arsenite in cancer cells?

Human carcinoma cell lines resistant to cisplatin show reduced accumulation of antimony potassium tartrate and arsenite due to shared transport defects. Resistance magnitudes range 3–7× for metalloids and 17× for cisplatin. This suggests conserved efflux/influx pathways for trivalent metalloids and platinum-based drugs .

Q. How do this compound concentrations affect metal ion interference in complexometric titrations?

In lead titrations, sodium tartrate (≥0.1 M) prevents hydroxide precipitation by forming stable complexes. A Box-Behnken experimental design optimizes concentrations of ammonium hydroxide (diluted) and sodium tartrate, balancing solubility and analytical precision .

Q. What is the role of this compound in stabilizing the phosphomolybdenum blue (PMB) complex?

As a catalyst, it enhances PMB formation by optimizing the antimony-molybdate ratio. Absorbance peaks at 6 mL of AM-PAT reagent (6.473 mM ammonium molybdate, 0.615 mM antimony potassium tartrate). Excess reagent (>6 mL) destabilizes the complex, reducing sensitivity .

Q. How does this compound induce apoptosis in parasitic or tumor cells?

It triggers phosphatidylserine externalization and DNA fragmentation in Leishmania amastigotes and inhibits angiogenesis in lung cancer models. The antiparasitic EC50 is <10 µM, while antitumor effects involve VEGF pathway suppression .

Methodological Notes

- Synthesis : Monitor reflux time and stoichiometry to avoid Sb₂O₃ excess, which reduces yield .

- Phosphate Analysis : Pre-filter samples to remove turbidity interference; use brown bottles for reagent storage to prevent photodegradation .

- Titrations : Adjust pH to 8–9 with ammonium hydroxide to maintain metal-tartrate complex stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.